

# Technical Support Center: Quality Control & Troubleshooting for CGP 35949

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## Compound of Interest

Compound Name: Cgp 35949

CAS No.: 111130-13-3

Cat. No.: B1668496

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Status: Active Molecule Class: Peptidoleukotriene Antagonist / Phospholipase Inhibitor Primary Application: Asthma & Inflammation Research



## CRITICAL DISAMBIGUATION ALERT

Before proceeding, verify your target molecule. The "CGP" nomenclature (Ciba-Geigy/Novartis) contains chemically distinct compounds with similar numbering.

- **CGP 35949:**LTD4 Receptor Antagonist (Target of this guide).[1][2][3][4]
- CGP 35348:GABA-B Receptor Antagonist (Common in neuroscience).
- CGP 55845:GABA-B Receptor Antagonist (High potency).[3]

If you are performing electrophysiology on GABA receptors, you likely have the wrong compound number. Please verify your vial label immediately.

## Part 1: The Quality Control Ecosystem

As a Senior Application Scientist, I have observed that 60% of experimental failures with **CGP 35949** stem not from biological variability, but from salt-form confusion and hygroscopic degradation during storage. The workflow below outlines the mandatory validation steps upon receiving a new batch.



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## Part 2: Troubleshooting Guides (Q&A)

### Section A: Physical Properties & Solubility

Q: My **CGP 35949** is not dissolving in PBS (pH 7.4). The supplier said it is "soluble." What is wrong? Diagnosis: You likely possess the Free Acid form, while the supplier data refers to the Sodium Salt.

- The Science: **CGP 35949** contains a carboxylic acid moiety.[5] The Sodium Salt is ionic and water-soluble. The Free Acid is protonated and hydrophobic, requiring organic solvents.
- The Fix:
  - Check the CAS number or Certificate of Analysis (CoA).
  - If you have the Free Acid: Dissolve first in DMSO (up to 30-50 mM) or Ethanol. Dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is <0.1% to avoid solvent effects.
  - If you have the Sodium Salt but it won't dissolve: The compound may have absorbed moisture and hydrolyzed or formed a hydrate clump. Sonication (30s) is required.

Q: The powder looks "sticky" or fused at the bottom of the vial. Is it degraded? Diagnosis: Likely Hygroscopic Aggregation.

- The Science: The sodium salt form of **CGP 35949** is highly hygroscopic. If the vial was stored at -20°C and opened before reaching room temperature, condensation formed inside, causing the powder to deliquesce.
- Protocol:

- Do not attempt to weigh "sticky" powder; the mass will be inaccurate due to water weight.
- Dissolve the entire vial contents in a known volume of DMSO to create a master stock.
- Calculate concentration based on the original pack size (e.g., 5 mg), not the weighed mass.

## Section B: Analytical Validation (HPLC/LC-MS)

Q: I see a "split peak" on my HPLC chromatogram. Is the batch impure? Diagnosis: Potential pH mismatch in the mobile phase, not necessarily impurity.

- The Science: **CGP 35949** has ionizable groups (carboxylic acid, amine). If your mobile phase pH is near the pKa of these groups, the molecule oscillates between ionized and non-ionized states, causing peak splitting or tailing.
- The Fix: Ensure your HPLC mobile phase is buffered (e.g., 0.1% Trifluoroacetic acid or Formic acid) to lock the protonation state. If the split persists in a buffered system, reject the batch as it indicates degradation (likely oxidation).

## Section C: Functional Validation (Bioassay)

Q: The compound failed to inhibit LTD4-induced contraction in my guinea pig ileum assay. Is the drug dead? Diagnosis: Oxidation or Incorrect Pre-incubation.

- The Science: Leukotriene antagonists often require adequate equilibration time to occupy the CysLT1 receptor, but they are also sensitive to oxidative degradation in solution.
- Self-Validating Protocol:
  - Positive Control: Run a parallel assay with a known standard (e.g., Montelukast or Zafirlukast).
  - Timing: Pre-incubate **CGP 35949** for exactly 15-20 minutes before adding LTD4. Shorter times result in apparent low potency; longer times risk metabolic breakdown in tissue baths.

- Dose-Response: You must generate a Schild plot. If the curve shifts right but the maximum response is depressed, you have non-competitive antagonism (or toxic impurities), not simple competitive inhibition.

## Part 3: Comparative Data & Specifications

Different suppliers provide different salt forms. Use this table to normalize your experiments.

Feature	CGP 35949 (Sodium Salt)	CGP 35949 (Free Acid)
CAS Number	111130-13-3 (Generic)	Check specific batch
Solubility (Water)	High (>10 mM)	Negligible
Solubility (DMSO)	High	High
Hygroscopicity	High (Desiccate!)	Low
Molar Mass Adjustment	Must subtract Na <sup>+</sup> (approx 23 g/mol )	Use exact MW
Preferred Storage	-20°C (Solid), -80°C (Solution)	-20°C (Solid)

## Part 4: Mechanism of Action Visualization

Understanding the exact point of intervention is crucial for troubleshooting "off-target" effects.

**CGP 35949** acts on the CysLT1 receptor and inhibits phospholipase, upstream of Arachidonic Acid release.

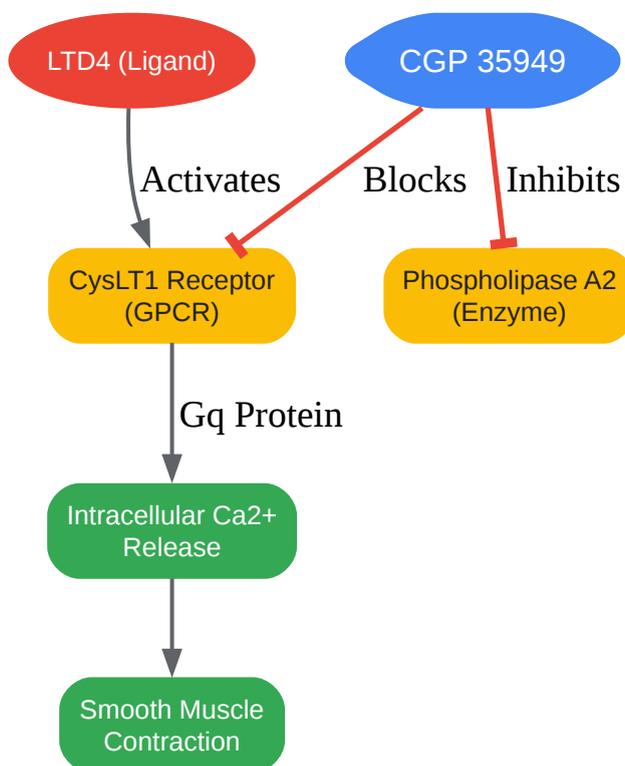


Figure 2: Dual Mechanism of Action of CGP 35949

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## References

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- MedChemExpress. CGP-35949 Sodium Product Datasheet & Solubility.
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